

Application Notes and Protocols: Nitrosobiotin

Labeling of Cysteine Residues for Proteomic Analysis

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Compound of Interest

Compound Name: Nitrosobiotin

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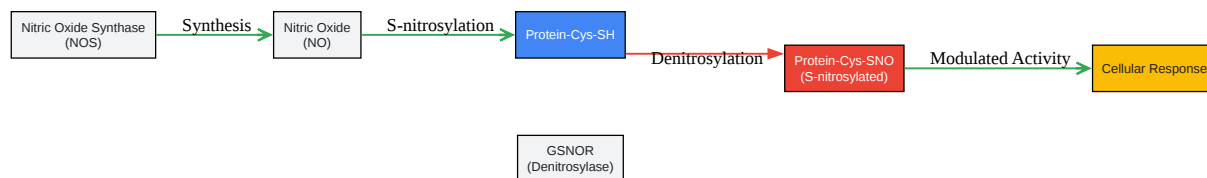
Introduction

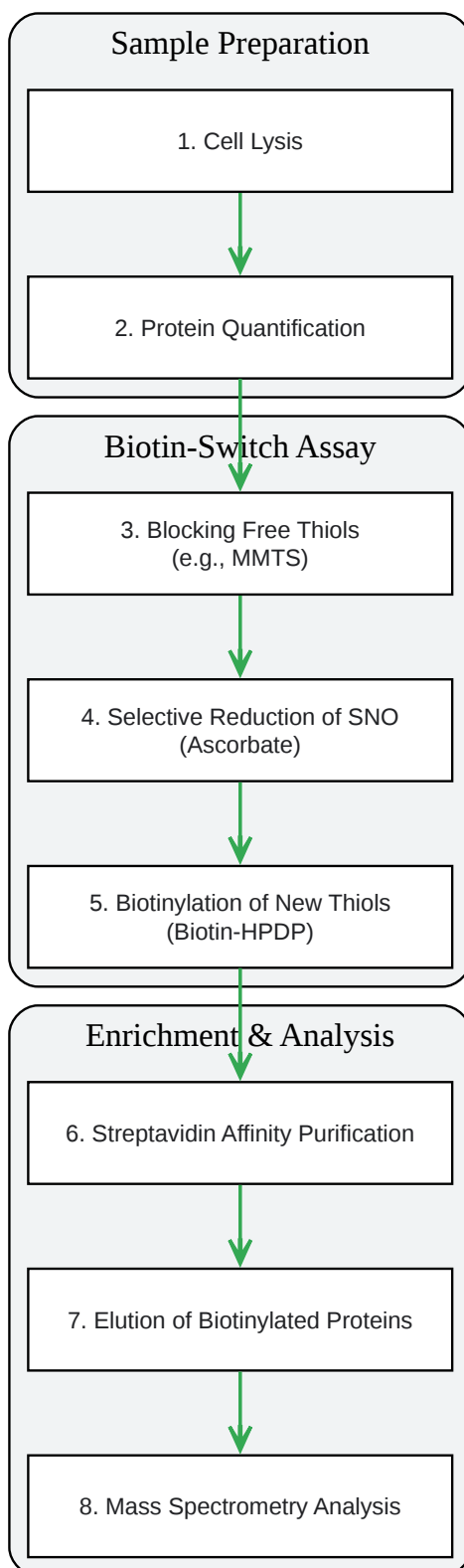
S-nitrosylation, the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue, is a critical and reversible post-translational modification (PTM) that modulates protein function, localization, and stability.^{[1][2][3]} This dynamic redox-based signaling mechanism plays a pivotal role in a myriad of physiological processes, including neurotransmission, vasodilation, and immune responses.^{[2][3]} Dysregulation of protein S-nitrosylation has been implicated in the pathophysiology of numerous diseases, such as cardiovascular and neurodegenerative disorders, making the comprehensive study of the S-nitroso-proteome a key area of interest for both basic research and drug discovery.

The "biotin-switch" technique (BST) is a widely adopted and robust method for the detection and identification of S-nitrosylated proteins. This method involves a three-step chemical process that specifically tags formerly S-nitrosylated cysteines with a biotin molecule. The biotinylated proteins can then be enriched using affinity purification and subsequently identified and quantified by mass spectrometry-based proteomic approaches. This document provides detailed protocols for **nitrosobiotin** labeling using the biotin-switch technique and its application in proteomic analysis.

Signaling Pathway: Protein S-Nitrosylation and Regulation

S-nitrosylation is a key mechanism by which nitric oxide (NO) exerts its biological effects. The pathway begins with the production of NO by nitric oxide synthases (NOS). NO then reacts with a cysteine thiol on a target protein to form an S-nitrosothiol (SNO). This modification can alter the protein's activity, leading to a downstream cellular response. The process is reversed by denitrosylases, such as S-nitrosoglutathione reductase (GSNOR), which remove the NO group and restore the cysteine residue.





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References

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